molecular formula C20H19N3O3S B2683047 N-(furan-2-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941880-14-4

N-(furan-2-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No. B2683047
CAS RN: 941880-14-4
M. Wt: 381.45
InChI Key: KDCSTIDLDKQIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

N-(furan-2-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide and related compounds exhibit significant antimicrobial properties. For instance, a study by Cakmak et al. (2022) investigated a thiazole-based heterocyclic amide with a furan component for its antimicrobial activity. This compound demonstrated promising results against both Gram-negative and Gram-positive bacteria, as well as fungi, indicating potential for medical and pharmacological applications (Cakmak et al., 2022).

Synthesis and Reactivity

The synthesis and reactivity of furan-based compounds, including those related to N-(furan-2-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide, have been explored in various studies. Aleksandrov and El’chaninov (2017) focused on the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its transformation into other compounds through electrophilic substitution reactions, showcasing the chemical versatility of furan-containing compounds (Aleksandrov & El’chaninov, 2017).

Cytotoxic Evaluation and EGFR Inhibition

A novel series of benzo[d]thiazole-2-carboxamide derivatives, including compounds with furan-2-ylmethyl groups, have been studied for their cytotoxic effects against various cancer cell lines. Zhang et al. (2017) found that these compounds showed moderate to excellent potency against certain cancer cells, with minimal effects on normal cells, suggesting their potential as epidermal growth factor receptor (EGFR) inhibitors (Zhang et al., 2017).

Biological and Chemical Properties

The biological and chemical properties of furan-based compounds are a topic of interest in various research studies. For instance, Koparır et al. (2005) synthesized furan-2yl compounds and analyzed their thiol-thione tautomeric equilibrium, providing insights into the structural characteristics and potential applications of these molecules (Koparır, Çetin & Cansiz, 2005).

Synthesis of Heterocyclic Compounds

Furan-2ylmethyl groups are integral in the synthesis of various heterocyclic compounds. El-Essawy and Rady (2011) explored the synthesis of N-alkylated triazoles, oxadiazoles, and thiadiazoles based on N-(furan-2-ylmethylidene) compounds, demonstrating the utility of these groups in creating diverse heterocyclic structures (El-Essawy & Rady, 2011).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-12-4-6-13(7-5-12)18(24)23-20-22-17-15(8-9-16(17)27-20)19(25)21-11-14-3-2-10-26-14/h2-7,10,15H,8-9,11H2,1H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCSTIDLDKQIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.